![molecular formula C26H30Br2O3 B12897036 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan CAS No. 834892-38-5](/img/structure/B12897036.png)
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of two bromine atoms at the 3 and 7 positions and two cyclohexylmethoxy groups at the 2 and 8 positions on the dibenzofuran core. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan typically involves multiple steps, starting from commercially available dibenzofuran. The general synthetic route includes:
Bromination: Dibenzofuran is brominated at the 3 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Alkylation: The brominated dibenzofuran is then subjected to alkylation with cyclohexylmethanol in the presence of a base like potassium carbonate or sodium hydride to introduce the cyclohexylmethoxy groups at the 2 and 8 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor for the bromination step to ensure consistent product quality and yield.
Automated Alkylation: Employing automated systems for the alkylation step to enhance efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or ethers.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with fewer bromine atoms or altered functional groups.
Scientific Research Applications
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
- 2,8-Dibromo-3,7-dimethoxydibenzo[b,d]furan
Uniqueness
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan is unique due to its specific substitution pattern and the presence of cyclohexylmethoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring stability and specific reactivity.
Properties
CAS No. |
834892-38-5 |
|---|---|
Molecular Formula |
C26H30Br2O3 |
Molecular Weight |
550.3 g/mol |
IUPAC Name |
3,7-dibromo-2,8-bis(cyclohexylmethoxy)dibenzofuran |
InChI |
InChI=1S/C26H30Br2O3/c27-21-13-23-19(11-25(21)29-15-17-7-3-1-4-8-17)20-12-26(22(28)14-24(20)31-23)30-16-18-9-5-2-6-10-18/h11-14,17-18H,1-10,15-16H2 |
InChI Key |
VRHUVHSKOHGXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C3C(=C2)C4=CC(=C(C=C4O3)Br)OCC5CCCCC5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




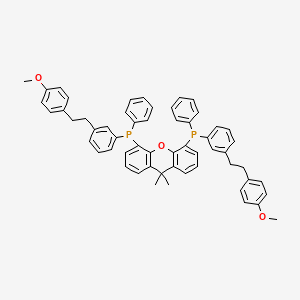
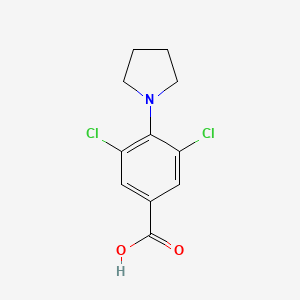
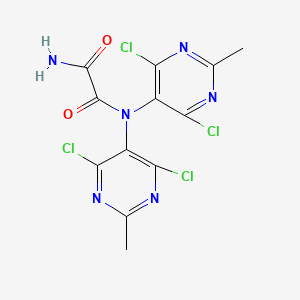
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
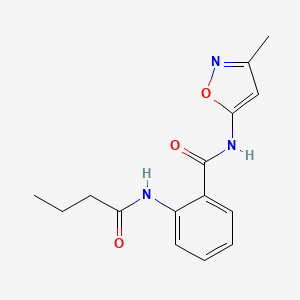
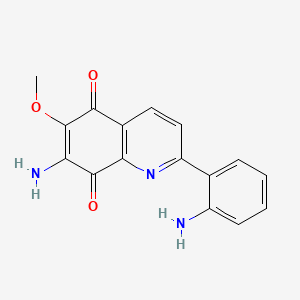
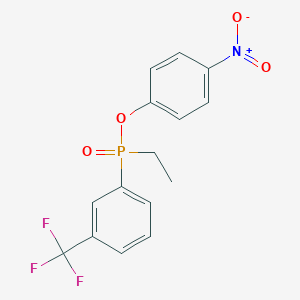
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)

